Liriopesides B

描述

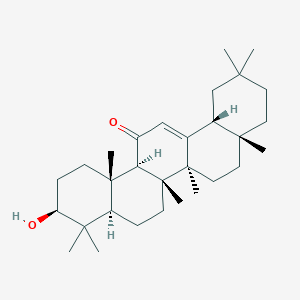

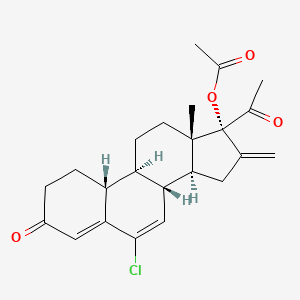

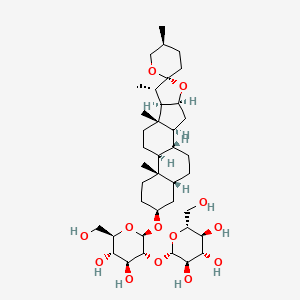

Liriopesides B (LPB) is a natural product isolated from the tuber of Liriope platyphylla . It is a steroidal saponin and has exhibited antitumor activity in several types of cancer .

Synthesis Analysis

This compound is a natural product isolated from the tuber of Liriope platyphylla . The exact synthesis process is not mentioned in the available resources.Molecular Structure Analysis

This compound has a molecular weight of 722.91 . Its IUPAC name is (1beta,3beta,25S)-3-[(6-deoxy-alpha-L-mannopyranosyl)oxy]spirost-5-en-1-yl 6-deoxy-beta-D-galactopyranoside . It contains a total of 120 bonds, including 58 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and various ring structures .Chemical Reactions Analysis

This compound has been found to reduce proliferation, induce apoptosis, and cause cell cycle arrest in non-small cell lung cancer cells . It decreases cell viability and proliferation of H460 and H1975 cells in a dose-dependent manner .Physical And Chemical Properties Analysis

This compound has a molecular weight of 722.91 . It is a solid at room temperature .科学研究应用

肿瘤学

在肿瘤学领域,Liriopesides B(LPB)作为一种抗癌剂显示出前景。 研究表明,LPB 可以诱导非小细胞肺癌 (NSCLC) 细胞凋亡和细胞周期停滞 . 它以剂量依赖性方式降低细胞活力和增殖,并且观察到在处理过的细胞中增加自噬 . 此外,LPB 显着降低了程序性死亡配体 1 的表达,这可能是治疗 NSCLC 的一种新策略 .

药理学

LPB 的药理学应用与其抗癌特性密切相关。 由于其抑制转移相关行为、引起细胞周期停滞和诱导凋亡的能力,它已被研究作为针对卵巢癌的候选药物 . 这些发现表明,LPB 可以被开发成具有抗肿瘤能力的药理学剂。

免疫学

在免疫学领域,LPB 对程序性死亡配体 1 表达的影响尤其令人关注。 这种分子在免疫系统抵抗癌症的能力中起着至关重要的作用,而 LPB 降低其表达的能力可能会导致新的免疫治疗策略 .

皮肤病学

LPB 已证明在抑制 A2780 细胞的侵袭和趋化运动能力方面有效,这些细胞与卵巢癌相关 . 虽然这与皮肤病学没有直接关系,但其作用机制可能与皮肤癌研究相关。

胃肠病学

在比较从传统中药植物中提取的各种化合物的抗癌活性研究中,已鉴定出 LPB . 它在这些研究中的存在表明它可能在治疗胃肠道肿瘤中发挥作用。

作用机制

Target of Action

Liriopesides B (LPB) is a natural product isolated from the tuber of Liriope platyphylla . It has exhibited antitumor activity in several types of cancer . The primary targets of LPB are non-small cell lung cancer (NSCLC) cells and A2780 human ovarian cancer cells .

Mode of Action

LPB interacts with its targets by reducing proliferation, inducing apoptosis, and causing cell cycle arrest . It decreases cell viability and proliferation of H460 and H1975 cells in a dose-dependent manner . LPB significantly induces apoptosis of NSCLC cells, along with changes in the expression of apoptosis-associated proteins . It increases Bax, caspase-3, and caspase-8 expression, and decreases Bcl-2 and Bcl-xl expression . LPB inhibits the progression of the cell cycle from the G1 to the S phase .

Biochemical Pathways

LPB affects the apoptosis pathway and the cell cycle progression pathway . It increases the expression of Bax, caspase-3, and caspase-8, which are pro-apoptotic proteins, and decreases the expression of Bcl-2 and Bcl-xl, which are anti-apoptotic proteins . This leads to the induction of apoptosis in NSCLC cells . LPB also inhibits the progression of the cell cycle from the G1 to the S phase, causing cell cycle arrest .

Result of Action

The result of LPB’s action is the reduction of proliferation and the induction of apoptosis and cell cycle arrest in cancer cells . This leads to decreased cell viability and proliferation, and increased cell death . The expression of programmed death-ligand 1 is significantly decreased by LPB .

Action Environment

The action environment of LPB is within the cellular environment of cancer cells

安全和危害

属性

IUPAC Name |

(2S,3R,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethyl-14-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(49-35-33(44)31(42)29(40)19(3)47-35)14-27(38(21,6)24(23)10-11-37(25,28)5)50-36-34(45)32(43)30(41)20(4)48-36/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18-,19-,20+,22+,23+,24-,25-,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,37-,38-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIQIULKBBCLIL-KJXSMTROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87425-34-1 | |

| Record name | (25S)-1beta-(6-Deoxy-beta-D-galactopyranosyloxy)-3beta-(alpha-L-rhamnopyranosyloxy)spirost-5-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Liriopesides B in exhibiting anti-cancer activity?

A1: While the precise mechanism of action remains under investigation, research suggests that this compound exerts its anti-cancer effects through multiple pathways. Studies have shown that it can:

- Inhibit metastasis: this compound effectively inhibits the invasion and chemotactic movement of A2780 human ovarian cancer cells. [] This suggests interference with processes involved in cancer cell migration and spread.

- Induce apoptosis: this compound treatment leads to apoptosis, or programmed cell death, in A2780 cells. [, ] This is supported by observations of characteristic apoptotic changes like cell shrinkage and DNA fragmentation.

- Cause cell cycle arrest: The compound induces cell cycle arrest at the G1 phase in A2780 cells. [] This blockage prevents cells from progressing through the cell cycle and undergoing uncontrolled proliferation.

- Modulate gene expression: this compound has been shown to upregulate the expression of genes associated with cell adhesion (E-CADHERIN) and cell cycle regulation (p21 and p27), while downregulating the expression of the anti-apoptotic gene BCL-2. [] These changes in gene expression likely contribute to the observed anti-cancer effects.

Q2: Which cancer types have shown sensitivity to this compound in preclinical studies?

A2: In vitro and in vivo studies have demonstrated the anti-cancer potential of this compound against several cancer types:

- Ovarian Cancer: this compound shows promising results against A2780 human ovarian cancer cells. [, ]

- Non-small Cell Lung Cancer (NSCLC): this compound effectively reduces proliferation and induces apoptosis in NSCLC cell lines, showing its potential therapeutic value for this aggressive cancer type. []

- Pancreatic Cancer: Research suggests a synergistic effect when this compound is combined with gemcitabine, a standard chemotherapy drug, in treating pancreatic cancer. []

Q3: What is the structural characterization of this compound?

A3: While the provided research excerpts do not provide the full spectroscopic data for this compound, they mention it being a steroidal saponin. [, ] Steroidal saponins are a class of chemical compounds that are characterized by a steroid backbone attached to one or more sugar molecules. Further research into databases or chemical literature would be needed to obtain the complete structural characterization, including molecular formula, weight, and detailed spectroscopic information.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-11,12-diol](/img/structure/B1259899.png)

![[(1S,4R,9R,10S,13R)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol](/img/structure/B1259916.png)

![n-[[(5-Methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide](/img/structure/B1259919.png)